

A Comparative Analysis of Nomegestrol Acetate and Drospirenone on Menstrual Symptoms

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of nomegestrol acetate (NOMAC) and drospirenone (DRSP) on menstrual symptoms, supported by experimental data from large-scale clinical trials. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these two progestins when used in combined oral contraceptives.

Executive Summary

Combined oral contraceptives containing either nomegestrol acetate with 17β-estradiol (NOMAC/E2) or drospirenone with ethinylestradiol (DRSP/EE) are effective in managing menstrual symptoms. However, clinical evidence suggests that NOMAC/E2 may offer superior efficacy in alleviating a broader range of premenstrual and menstrual complaints, including pain, water retention, and negative affective symptoms, when compared to DRSP/EE. This guide delves into the quantitative data from comparative clinical trials, details the experimental methodologies employed, and illustrates the distinct signaling pathways of each progestin.

Quantitative Data Summary

The following table summarizes the quantitative data from a pooled analysis of two large, randomized, open-label clinical trials (NCT00413062 and NCT0051199). These studies compared the effects of NOMAC/E2 and DRSP/EE on menstrual symptoms using the Moos





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Menstrual Distress Questionnaire Form C (MDQ-C). The MDQ-C assesses 47 symptoms on a 6-point scale, which are grouped into eight domains.



Symptom Domain	Treatment Group	Baseline Mean T- Score	Mean T- Score During Treatment (Cycle 13)	Mean Change from Baseline	p-value (vs. DRSP/EE)
Pain	NOMAC/E2	55.7	51.2	-4.5	<0.001[1]
DRSP/EE	55.4	52.8	-2.6		
Water Retention	NOMAC/E2	54.3	50.7	-3.6	<0.001[1]
DRSP/EE	54.1	52.1	-2.0		
Negative Affect	NOMAC/E2	54.3	51.1	-3.2	<0.001[1]
DRSP/EE	54.0	52.4	-1.6		
Impaired Concentratio n	NOMAC/E2	53.9	51.2	-2.7	<0.001[1]
DRSP/EE	53.7	52.5	-1.2		
Behavior Change	NOMAC/E2	54.1	51.6	-2.5	<0.001[1]
DRSP/EE	53.8	52.6	-1.2		
Arousal	NOMAC/E2	58.3	54.3	-4.0	<0.001 (Worsening) [1]
DRSP/EE	57.9	57.0	-0.9		
Control	NOMAC/E2	52.8	51.3	-1.5	NS
DRSP/EE	52.6	51.7	-0.9		
Autonomic Reactions	NOMAC/E2	52.1	50.8	-1.3	NS



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NS: Not Significant

Experimental Protocols

The data presented above is derived from a pooled analysis of two randomized, open-label, multicenter studies (NCT00413062 and NCT0051199).[1]

Study Design

- Objective: To compare the contraceptive efficacy, cycle control, and tolerability of a monophasic combined oral contraceptive (COC) containing nomegestrol acetate and 17βestradiol against a COC containing drospirenone and ethinylestradiol.[2]
- Population: Healthy women aged 18-50 years seeking contraception.
- Intervention Groups:
 - NOMAC/E2 Group: Received a 28-day cycle of 2.5 mg nomegestrol acetate and 1.5 mg
 17β-estradiol for 24 days, followed by 4 days of placebo.[3][4]
 - DRSP/EE Group: Received a 28-day cycle of 3 mg drospirenone and 30 μg ethinylestradiol for 21 days, followed by 7 days of placebo.[4][5]
- Duration: 13 consecutive 28-day cycles (1 year).[4][5]

Data Collection and Analysis

- Primary Outcome Measure: The primary endpoint for the menstrual symptom analysis was the change from baseline in the eight domain scores of the Moos Menstrual Distress Questionnaire Form C (MDQ-C).[1]
- MDQ-C Administration: Participants completed the MDQ-C at baseline and after cycles 1, 3, 6, and 13.[1] The questionnaire assesses symptoms experienced during the four days before the most recent menstrual flow (premenstrual phase) and during the most recent menstrual flow (menstrual phase).[6]



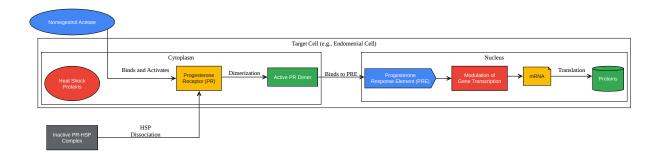
 Statistical Analysis: A mixed model for repeated measures was used to analyze the change from baseline in the MDQ-C domain scores.

Signaling Pathways

The differential effects of nomegestrol acetate and drospirenone on menstrual symptoms can be attributed to their distinct interactions with various steroid hormone receptors and subsequent downstream signaling pathways.

Nomegestrol Acetate Signaling Pathway

Nomegestrol acetate is a highly selective progestogen that acts as a potent agonist of the progesterone receptor (PR).[7][8][9] It has minimal affinity for androgen, estrogen, or glucocorticoid receptors.[7][8] Its primary mechanism of action relevant to menstrual symptoms involves the modulation of gene expression through PR activation, leading to the suppression of ovulation and stabilization of the endometrium.[7]



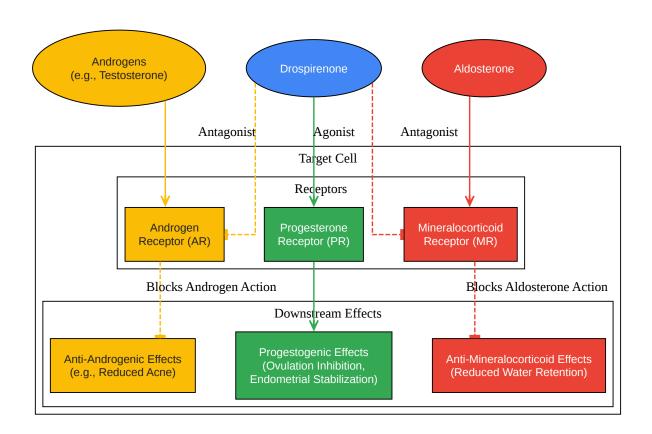
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Caption: Signaling pathway of Nomegestrol Acetate via the Progesterone Receptor.

Drospirenone Signaling Pathways

Drospirenone has a more complex pharmacological profile, acting as a progesterone receptor agonist, a mineralocorticoid receptor (MR) antagonist, and an androgen receptor (AR) antagonist.[6] Its anti-mineralocorticoid activity is particularly relevant to its effect on water retention, while its anti-androgenic properties can influence skin and hair.



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Caption: Multi-receptor signaling pathways of Drospirenone.



Conclusion

The choice between nomegestrol acetate and drospirenone in a combined oral contraceptive for the management of menstrual symptoms should be informed by the specific symptom profile of the patient. The available evidence from large-scale clinical trials indicates that while both are effective, a formulation containing nomegestrol acetate and 17β -estradiol may provide a greater reduction in a wider array of menstrual-related symptoms, particularly pain, water retention, and negative affect, when compared to a formulation with drospirenone and ethinylestradiol. The distinct receptor binding profiles of these progestins likely underlie these clinical differences. Further research into the nuanced downstream effects of these signaling pathways will continue to refine our understanding and guide personalized therapeutic approaches.

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